![molecular formula C12H27OPSi B14613510 1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one CAS No. 60820-23-7](/img/structure/B14613510.png)
1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one is a tertiary phosphine compound characterized by the presence of a tert-butyl group, a trimethylsilyl group, and a phosphanyl group attached to a 2,2-dimethylpropan-1-one backbone. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.
Preparation Methods
The synthesis of 1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one typically involves the reaction of tert-butyl(trimethylsilyl)phosphine with 2,2-dimethylpropan-1-one under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound .
Chemical Reactions Analysis
1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. .
Scientific Research Applications
1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials
Mechanism of Action
The mechanism of action of 1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one involves its interaction with molecular targets through its phosphanyl group. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved in these reactions depend on the specific conditions and the nature of the interacting molecules .
Comparison with Similar Compounds
1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
Trimethylsilylphosphines: These compounds have similar structural features but differ in their reactivity and applications.
tert-Butylphosphines: These compounds share the tert-butyl group but differ in the presence of the trimethylsilyl group.
Dimethylpropan-1-one derivatives: These compounds have the same backbone but differ in the substituents attached to the phosphanyl group. The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and applications
Properties
CAS No. |
60820-23-7 |
|---|---|
Molecular Formula |
C12H27OPSi |
Molecular Weight |
246.40 g/mol |
IUPAC Name |
1-[tert-butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H27OPSi/c1-11(2,3)10(13)14(12(4,5)6)15(7,8)9/h1-9H3 |
InChI Key |
PRBYHVKJPPWHGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)P(C(C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


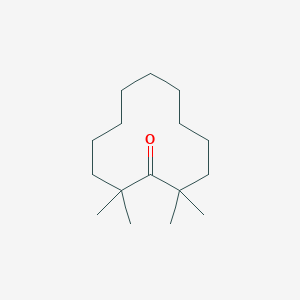
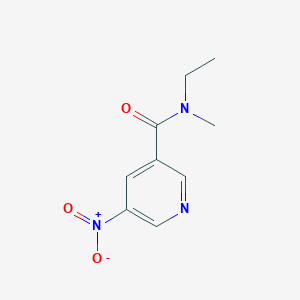
![2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile](/img/structure/B14613439.png)
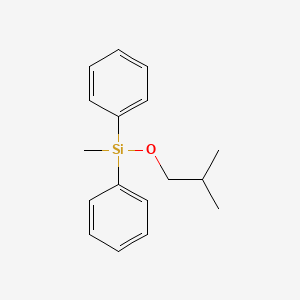
![1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one](/img/structure/B14613466.png)
![N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide](/img/structure/B14613467.png)
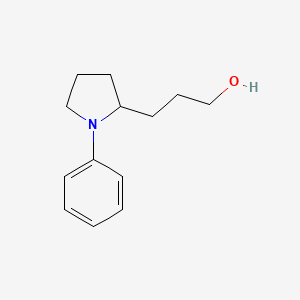
![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)
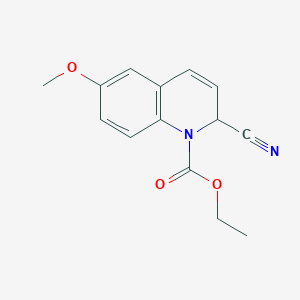
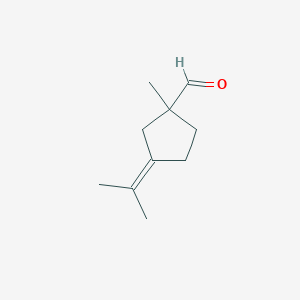
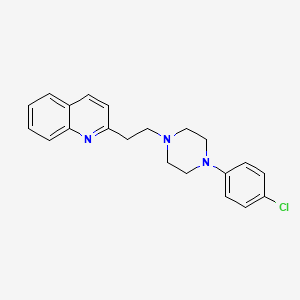
![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)

